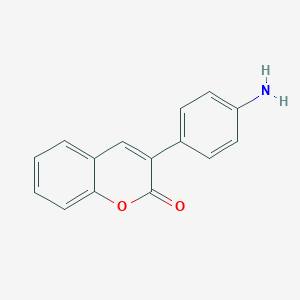

3-(4-氨基苯基)-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Amino-phenyl)-chromen-2-one is a synthetic compound with a wide range of scientific applications. It is a white crystalline solid that is soluble in water and is often used in laboratory experiments. 3-(4-Amino-phenyl)-chromen-2-one is an important building block in the synthesis of many other compounds. It has also been studied as a potential therapeutic agent with a variety of biological activities.

科学研究应用

合成和化学性质

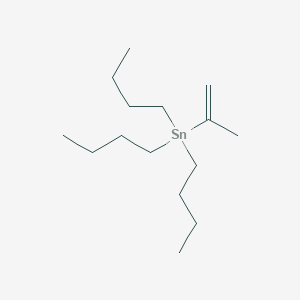

3-(4-氨基苯基)-香豆素-2-酮,一种具有重要药理学意义的化合物,在次生代谢产物中是一个核心结构。由于天然来源产量有限,对类似6H-苯并[c]香豆素-6-酮的化合物进行合成,这些化合物与3-(4-氨基苯基)-香豆素-2-酮具有结构相似性,是至关重要的。文献描述了各种合成方案,包括Suzuki偶联反应和涉及迪卡宾化合物的Michael受体与受体的反应,以有效简单地合成这些香豆酮(Mazimba, 2016)。

生物学和抗氧化活性

香豆素,包括2H-香豆素-2-酮等结构,展示了广泛的生物学性质,如抗凝血、抗神经退行性和抗氧化活性。2H-香豆素-2-酮核心的化学属性使其能够建立各种相互作用并展示特征性荧光。这使香豆素能够作为自由基清除剂发挥良好的抗氧化剂作用。一些香豆素也可以通过螯合金属离子来防止自由基的形成(Torres et al., 2014)。

治疗应用

异黄酮,化学结构基于3-苯基香豆-4-酮骨架的化合物,展示了一系列治疗活性,包括抗氧化、抗炎和心脏预防作用。异黄酮与17-β雌二醇,主要的女性性激素,具有结构相似性,突显了它们在各种基于炎症的疾病中的潜力。这突显了具有香豆-4-酮结构的化合物在饮食来源中具有抗炎特性的治疗潜力(Danciu et al., 2018)。

作用机制

Target of Action

Similar compounds such as benzimidazoles have been found to target enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase

Mode of Action

Related compounds have been found to exhibit membrane perturbing and intracellular modes of action due to binding with dna . This suggests that 3-(4-Amino-phenyl)-chromen-2-one may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to affect various pathways, including those involved in the synthesis of phenols

Pharmacokinetics

Similar compounds have been found to have varying bioavailability depending on the route of administration

Result of Action

Related compounds have been found to have potent antibacterial activity against both gram-positive and gram-negative strains . This suggests that 3-(4-Amino-phenyl)-chromen-2-one may have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds

属性

IUPAC Name |

3-(4-aminophenyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIBWAQRUZXFGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309791 |

Source

|

| Record name | 3-(4-Amino-phenyl)-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Amino-phenyl)-chromen-2-one | |

CAS RN |

1218-54-8 |

Source

|

| Record name | 1218-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Amino-phenyl)-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)